molecular formula C7H7NO3 B061265 [1,3]dioxolo[4,5-b]pyridin-6-ylmethanol CAS No. 162320-63-0

[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol

Cat. No.: B061265
CAS No.: 162320-63-0
M. Wt: 153.14 g/mol
InChI Key: UGHFPFYRFIJAJT-UHFFFAOYSA-N
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Description

1,3-Dioxolo[4,5-B]pyridine-6-methanol is a chemical compound with the molecular formula C7H7NO3 It is a derivative of pyridine, featuring a dioxolo ring fused to the pyridine ring

Preparation Methods

The synthesis of 1,3-Dioxolo[4,5-B]pyridine-6-methanol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a catalyst. Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or literature .

Chemical Reactions Analysis

1,3-Dioxolo[4,5-B]pyridine-6-methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. .

Scientific Research Applications

1,3-Dioxolo[4,5-B]pyridine-6-methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxolo[4,5-B]pyridine-6-methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies on its mechanism of action are essential to fully understand its effects .

Comparison with Similar Compounds

1,3-Dioxolo[4,5-B]pyridine-6-methanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-3-5-1-6-7(8-2-5)11-4-10-6/h1-2,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHFPFYRFIJAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443935
Record name 1,3-DIOXOLO[4,5-B]PYRIDINE-6-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162320-63-0
Record name 1,3-DIOXOLO[4,5-B]PYRIDINE-6-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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